![molecular formula C10H12ClNO B2842298 [3-(3-Chlorophenyl)oxetan-3-YL]methylamine CAS No. 1393583-47-5](/img/structure/B2842298.png)

[3-(3-Chlorophenyl)oxetan-3-YL]methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

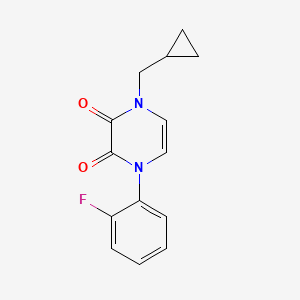

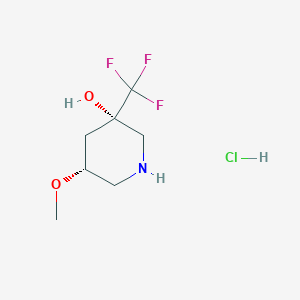

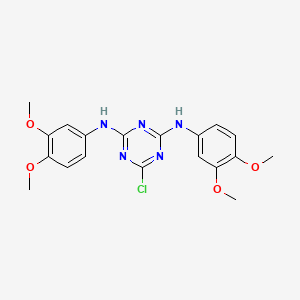

“[3-(3-Chlorophenyl)oxetan-3-YL]methylamine” is a chemical compound with the molecular formula C10H12ClNO . It is related to “[3-(3-chlorophenyl)oxetan-3-yl]methanol”, which has a CAS Number of 1432492-63-1 .

Molecular Structure Analysis

The InChI code for “[3-(3-chlorophenyl)oxetan-3-yl]methanol” is 1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 . This suggests that the molecule contains a chlorophenyl group attached to an oxetane ring, which is further attached to a methylamine group .Physical And Chemical Properties Analysis

“[3-(3-Chlorophenyl)oxetan-3-yl]methanol” has a molecular weight of 198.65 . It is a liquid at room temperature and should be stored in a refrigerator .科学的研究の応用

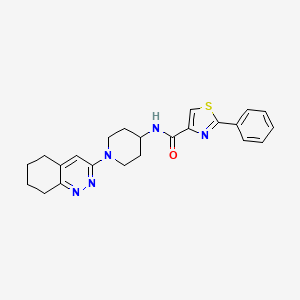

Photopolymerization Applications : The study by Guillaneuf et al. (2010) in the field of photopolymerization describes an alkoxyamine compound bearing a chromophore group, which is relevant to the structural features of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine. This compound is useful as a photoiniferter, decomposing under UV irradiation to generate radicals, and has applications in nitroxide-mediated photopolymerization, particularly for materials like poly(n-butyl acrylate) (Guillaneuf et al., 2010).

Protein and Cell Membrane Modifications : Fraker and Speck (1978) discuss a chloroamide compound used for iodinating proteins and cell membranes. This process is significant in the context of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine, as it highlights how chlorophenyl compounds can interact with biological systems for modification purposes (Fraker & Speck, 1978).

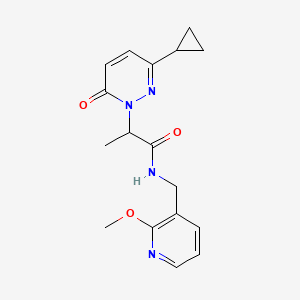

Monoamine Oxidase Inhibition : Ding and Silverman (1993) explore the transformation of heterocyclic reversible monoamine oxidase-B inhibitors into irreversible inhibitors by N-methylation. This study is relevant because it details how modifications in compounds similar to [3-(3-Chlorophenyl)oxetan-3-YL]methylamine can influence their inhibitory activity on enzymes like monoamine oxidase (Ding & Silverman, 1993).

Inactivation Mechanisms of Enzymes : Gates and Silverman (1989) provide insights into the mechanism of inactivation of monoamine oxidase by 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone. This research is pertinent in understanding the chemical behavior and potential enzymatic interactions of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine (Gates & Silverman, 1989).

Synthesis and Bioactivity of Heterocyclic Compounds : Katariya et al. (2021) discuss the synthesis and bioactivity of heterocyclic compounds, highlighting the importance of chlorophenyl groups in drug discovery, particularly for their anticancer and antimicrobial properties. This indicates potential applications of [3-(3-Chlorophenyl)oxetan-3-YL]methylamine in similar contexts (Katariya et al., 2021).

Safety and Hazards

特性

IUPAC Name |

[3-(3-chlorophenyl)oxetan-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCVOUQUNUQYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Chlorophenyl)oxetan-3-YL]methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842219.png)

![4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842220.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)

![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)